Welcome to the BenchChem Online Store!
molecular formula C7H8N4S B8817722 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 185040-27-1

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B8817722
M. Wt: 180.23 g/mol
InChI Key: JXLBJMVSMOLNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05733914

Procedure details

A solution of 4.00 g (0.022 mol) of 5-cyano-4-methylamino-2-methylsulfanyl-pyrimidine (from Example 3) in 150 mL of 50% aqueous formic acid was reacted with 6.0 g of water-wet Raney Nickel. The mixture was stirred at 25° C. for 12 hours. The solids were filtered and washed with 40 mL of 50% aqueous formic acid. With ice bath cooling, a cold saturated solution of potassium carbonate was added slowly to the green filtrate until complete precipitation of a solid was achieved (pH is still acidic; pH about 5). The solid was extracted into 200 mL of ethyl acetate, and the solution was dried (potassium carbonate), filtered, and concentrated; wt 2.30 g (57%); mp 98°-100° C.; tlc (1:1 hexane:ethyl acetate) one spot Rf 0.5.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([NH:11][CH3:12])=[N:5][C:6]([S:9][CH3:10])=[N:7][CH:8]=1)#N.[OH2:13]>C(O)=O>[CH3:12][NH:11][C:4]1[C:3]([CH:1]=[O:13])=[CH:8][N:7]=[C:6]([S:9][CH3:10])[N:5]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(#N)C=1C(=NC(=NC1)SC)NC
Name
Quantity
6 g
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with 40 mL of 50% aqueous formic acid
TEMPERATURE
Type
TEMPERATURE
Details
With ice bath cooling
ADDITION
Type
ADDITION
Details
a cold saturated solution of potassium carbonate was added slowly to the green filtrate until complete precipitation of a solid
EXTRACTION
Type
EXTRACTION
Details
The solid was extracted into 200 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried (potassium carbonate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.